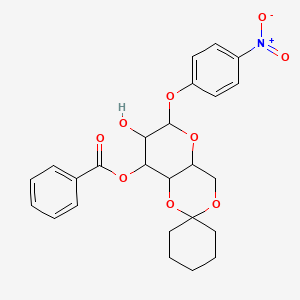
p-Nitrophenyl 3-O-Benzoyl-4,6-cyclohexylidene--D-mannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Nitrophenyl 3-O-Benzoyl-4,6-cyclohexylidene–D-mannopyranoside: is a complex organic compound with the molecular formula C25H27NO9 and a molecular weight of 485.48 g/mol . It is primarily used in biochemical research, particularly in the study of carbohydrate chemistry and enzymatic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrophenyl 3-O-Benzoyl-4,6-cyclohexylidene–D-mannopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-mannopyranoside are protected using benzoyl and cyclohexylidene groups.
Nitration: The nitro group is introduced to the phenyl ring through a nitration reaction.
Coupling Reaction: The protected mannopyranoside is then coupled with p-nitrophenol under specific conditions to form the final compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group.
Reduction: Reduction of the nitro group to an amine is possible under suitable conditions.
Substitution: The benzoyl and cyclohexylidene groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products
Oxidation: Products include nitro derivatives and carboxylic acids.
Reduction: Amino derivatives are the major products.
Substitution: Various substituted mannopyranosides depending on the reagents used.
Scientific Research Applications
p-Nitrophenyl 3-O-Benzoyl-4,6-cyclohexylidene–D-mannopyranoside is used in various scientific research fields:
Chemistry: It is used to study carbohydrate chemistry and the mechanisms of glycosidic bond formation and cleavage.
Biology: The compound is used in enzymatic assays to study the activity of glycosidases and other carbohydrate-modifying enzymes.
Medicine: Research involving this compound helps in understanding the biochemical pathways involving carbohydrates, which can be crucial for developing treatments for metabolic disorders.
Mechanism of Action
The mechanism of action of p-Nitrophenyl 3-O-Benzoyl-4,6-cyclohexylidene–D-mannopyranoside involves its interaction with specific enzymes that recognize and cleave glycosidic bonds. The compound acts as a substrate for these enzymes, allowing researchers to study the enzyme’s activity and specificity. The molecular targets include glycosidases and other carbohydrate-processing enzymes .
Comparison with Similar Compounds
Similar Compounds
- p-Nitrophenyl 3-O-Benzoyl-4,6-cyclohexylidene–D-glucopyranoside
- p-Nitrophenyl 3-O-Benzoyl-4,6-cyclohexylidene–D-galactopyranoside
Uniqueness
p-Nitrophenyl 3-O-Benzoyl-4,6-cyclohexylidene–D-mannopyranoside is unique due to its specific structure, which makes it a valuable tool for studying mannose-specific enzymes. Its unique protective groups and nitrophenyl moiety allow for selective reactions and easy detection in enzymatic assays .
Properties
Molecular Formula |
C25H27NO9 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
[7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate |
InChI |
InChI=1S/C25H27NO9/c27-20-22(34-23(28)16-7-3-1-4-8-16)21-19(15-31-25(35-21)13-5-2-6-14-25)33-24(20)32-18-11-9-17(10-12-18)26(29)30/h1,3-4,7-12,19-22,24,27H,2,5-6,13-15H2 |
InChI Key |
RVVIQVXUQHZOPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OCC3C(O2)C(C(C(O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


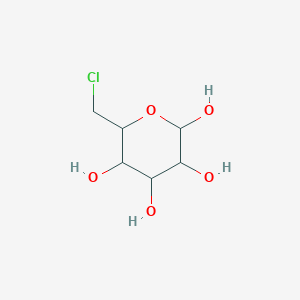
![[2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride](/img/structure/B12324628.png)
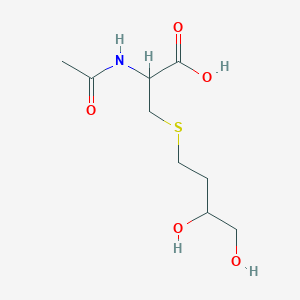

![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12324644.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid](/img/structure/B12324650.png)
![[4,5-Dihydroxy-6-[[3-[5-hydroxy-2-(hydroxymethyl)-6-[(3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B12324655.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3,4-difluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12324670.png)

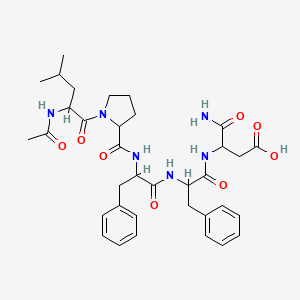
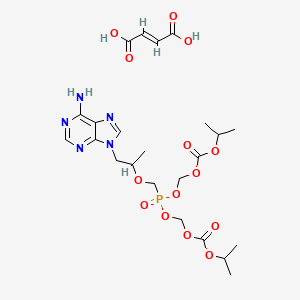
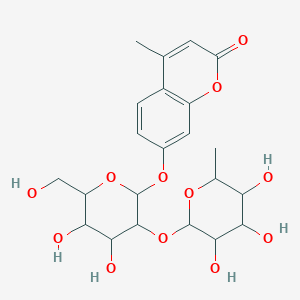
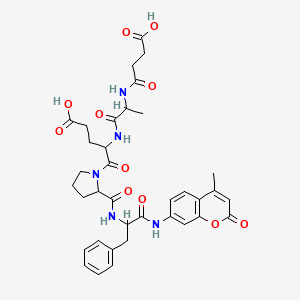
![(3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine methanesulfonate](/img/structure/B12324707.png)
